Sinapine (thiocyanate)

Description

BenchChem offers high-quality Sinapine (thiocyanate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sinapine (thiocyanate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

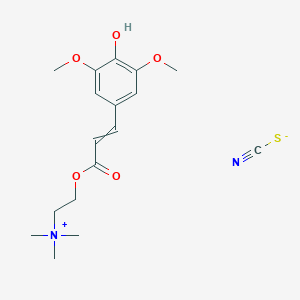

Molecular Formula |

C17H24N2O5S |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate |

InChI |

InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H |

InChI Key |

YLELSNOPYHTYTB-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] |

Origin of Product |

United States |

Foundational & Exploratory

"Sinapine thiocyanate" natural sources and isolation from Brassicaceae

An In-depth Technical Guide on Sinapine (B1681761) Thiocyanate (B1210189): Natural Sources and Isolation from Brassicaceae

Introduction to Sinapine and Sinapine Thiocyanate

Sinapine is a prominent alkaloidal amine, specifically the choline (B1196258) ester of sinapic acid, found primarily within the seeds of the Brassicaceae (mustard) family.[1][2] It plays a role in plant defense and acts as a storage compound for choline.[3] As an anti-nutritional factor, its presence can impart a bitter taste to rapeseed and mustard meal, limiting its use in animal feed.[4][5] However, sinapine and its derivatives are gaining significant attention in the pharmaceutical and nutraceutical industries due to their potent biological activities, including antioxidant, neuroprotective, anti-inflammatory, and hepatoprotective effects.[3][6][7][8][9]

Sinapine exists as a cation, and the term "sinapine thiocyanate" refers to the salt form of sinapine with a thiocyanate (SCN⁻) anion.[10] While sinapine is abundant naturally, the specific counter-ion in planta can vary. The presence of thiocyanate as a counter-ion is plausible due to the co-occurrence of glucosinolate metabolism in Brassicaceae species.[1] Some studies have identified sinapine thiocyanate as a main bioactive component in extracts, such as from Brassica rapa seeds, where it exhibits hepatoprotective properties.[1][11][12] More commonly, sinapine thiocyanate is a well-characterized, synthetic research-grade standard used for analytical and pharmacological studies.[13][14] This guide provides a comprehensive overview of the natural sources of sinapine, its concentration in various Brassicaceae species, and detailed methodologies for its isolation and purification.

Natural Sources in the Brassicaceae Family

Sinapine is a characteristic secondary metabolite of the Brassicaceae family, with the highest concentrations typically found in the seeds. The meal or cake that remains after oil extraction from these seeds is a particularly rich and commercially viable source.[1][2]

Key natural sources include:

-

Rapeseed (Brassica napus) : As a major global oilseed crop, rapeseed meal is a primary source of sinapine.[1][15] The concentration of sinapine and its derivatives can range from 8 to 10.4 mg/g of biomass.[16]

-

Mustard Species : Various mustard plants are significant sources. This includes white mustard (Sinapis alba), brown or Indian mustard (Brassica juncea), and black mustard (Brassica nigra).[1] Residues from mustard production are rich in sinapine, with concentrations in B. juncea meal reported to be up to 8.7 mg/g of dry matter.[6][16][17]

-

Brassica rapa : This species, which includes turnips, has been identified as a source of sinapine thiocyanate, noted for its hepatoprotective effects.[1][12]

-

Brassica oleracea : This species encompasses a wide range of common vegetables, including cauliflower, broccoli, and cabbage, which also contain sinapine and other phenolic compounds.[4]

Quantitative Analysis of Sinapine Content

The concentration of sinapine varies considerably among different species, cultivars, and even growing conditions.[18] The tables below summarize quantitative data from various studies.

Table 1: Sinapine Concentration in Seeds of Various Brassica and Sinapis Species

| Species | Cultivar/Strain | Sinapine Concentration (mg/g of oil-free meal) |

|---|---|---|

| Brassica rapa | Tobin | 16.2 - 16.6 |

| Brassica napus | Westar | 17.6 - 19.9 |

| Brassica juncea | Commercial | 19.3 - 20.3 |

| Sinapis alba | Gisilba | 19.7 - 21.3 |

| Brassica carinata | C-101 | 20.9 - 21.8 |

| Brassica nigra | Commercial | 21.6 - 22.1 |

Source: Adapted from Wang, S. X., et al. (1998).[18]

Table 2: Sinapine Yield from Mustard (Brassica juncea) Seed Meal Using Different Extraction Methods

| Pretreatment / Method | Sinapine Yield (mg/g of dry matter) |

|---|---|

| Conventional Extraction (Control) | 5.21 ± 0.04 |

| Supercritical CO₂ Pretreatment | 6.48 ± 0.05 |

| Ultrasound-Assisted (Optimal Conditions) | 6.90 ± 0.03 |

| Supercritical CO₂ + Ultrasound | Not specified, but 32% increase over control |

Source: Adapted from Ferreira-Santos, P., et al. (2023).[6][7][19]

Table 3: Sinapic Acid Derivatives in Defatted Canola (Brassica napus) Seeds

| Compound | Concentration Range (mg/g of defatted seed) | Percentage of Total Phenolics |

|---|---|---|

| Sinapine (SP) | 6.39 - 12.28 | 69.8% - 87.2% |

| Sinapic Acid (SA) | 0.11 - 0.59 | 0.86% - 3.76% |

| Sinapoyl Glucose (SG) | 1.36 - 7.50 | Not specified |

| Total Phenolics | 9.16 - 16.13 | 100% |

Source: Adapted from Khattab, R., et al. (2010).[14]

Isolation and Purification Methodologies

The isolation of sinapine from Brassicaceae seeds is a multi-step process involving initial extraction followed by purification. As an alkaloid, its solubility characteristics form the basis for most extraction protocols.[20][21][22] The general workflow involves defatting the seed meal, extracting the alkaloids with a polar solvent, and then purifying the target compound from the crude extract.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in sinapine isolation, synthesized from multiple research articles.

Protocol 1: Defatting of Seed Meal

This initial step is crucial for removing oils that can interfere with subsequent extraction and purification.[2]

-

Objective : To remove lipids from the raw plant material.

-

Apparatus : Soxhlet extractor.

-

Solvent : Non-polar solvent such as n-hexane.

-

Methodology :

-

Place the ground Brassicaceae seed meal into a thimble in the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with n-hexane.

-

Heat the flask. The solvent will vaporize, travel up a distillation arm, and flood into the chamber housing the thimble.

-

Once the chamber is almost full, the solvent is automatically emptied back into the distillation flask.

-

Allow this cycle to repeat for several hours (typically 4-6 hours) until the solvent running through the sample is clear.

-

Remove the defatted meal from the thimble and dry to remove residual hexane.

-

Protocol 2: Ultrasound-Assisted Solvent Extraction of Sinapine

This protocol uses ultrasound to enhance extraction efficiency from mustard seed meal.[6][7]

-

Objective : To extract sinapine from defatted meal into a solvent.

-

Apparatus : Ultrasonic bath or probe sonicator, three-necked flask with a condenser.

-

Solvent : 70% (v/v) aqueous ethanol.

-

Optimal Conditions :

-

Temperature: 75°C

-

Ultrasound Amplitude: 100%

-

Solvent-to-Solid Ratio: Varies, often around 30:1 mL/g.

-

-

Methodology :

-

Combine the defatted mustard seed meal with the 70% ethanol solution in the flask.

-

Place the flask in an ultrasonic bath or use a probe sonicator, setting the temperature to 75°C.

-

Apply ultrasound at 100% amplitude for a predetermined duration (e.g., 30 minutes).[6]

-

After extraction, filter the mixture (e.g., through Whatman paper) to separate the solid residue from the liquid extract.

-

The resulting liquid is the crude sinapine extract.

-

Protocol 3: Selective pH-Mediated Extraction

This method adjusts the pH of the extraction solvent to selectively maximize the yield of sinapine.[8][23][24]

-

Objective : To maximize sinapine yield by leveraging its chemical properties.

-

Solvent : 70% ethanol in a buffered aqueous solution at pH 2.

-

Methodology :

-

Prepare a 70% (v/v) ethanol solution using a buffer adjusted to pH 2 (e.g., a citrate (B86180) or glycine-HCl buffer).

-

Mix the defatted seed meal with the acidic ethanol solution.

-

Perform the extraction at an elevated temperature (e.g., 75°C) for 30-60 minutes with constant stirring.[6] Acidic conditions promote the denaturation of cell membranes, enhancing the release of phenolic compounds.[8][23]

-

Filter the mixture to obtain the crude extract. This method yields a significantly higher concentration of sinapine compared to extractions at neutral or basic pH.[23]

-

Protocol 4: Purification by Cation Exchange Chromatography

This protocol achieves high purity by exploiting the cationic nature of sinapine.

-

Objective : To separate sinapine from other phenolic compounds in the crude extract.

-

Apparatus : Chromatography column, cation exchange resin.

-

Methodology :

-

Concentrate the crude extract obtained from Protocol 2 or 3 under vacuum to remove the ethanol.

-

Load the concentrated aqueous extract onto a pre-equilibrated cation exchange chromatography column.

-

Step 1 (Wash) : Elute the column with 50% (v/v) aqueous ethanol. This step removes neutral and anionic compounds, such as sinapic acid, while the cationic sinapine remains bound to the resin.[25]

-

Step 2 (Elution) : Elute the column with acidified ethanol (e.g., 70% ethanol containing 0.1 M HCl). This disrupts the ionic interaction between sinapine and the resin, releasing the high-purity sinapine.[25]

-

Collect the fractions from the second elution step and evaporate the solvent to obtain purified sinapine, which can then be crystallized as a salt (e.g., thiocyanate or bisulfate). Purity of over 98% can be achieved with this method.[25]

-

Biosynthesis of Sinapine

Sinapine is synthesized in plants via the phenylpropanoid pathway. Understanding this pathway is crucial for metabolic engineering efforts aimed at modifying sinapine content in crops. The pathway involves several key enzymatic steps to convert phenylalanine into sinapic acid, which is then esterified with choline.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Improvement of Sinapine Extraction from Mustard Seed Meal by Application of Emerging Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. CAS 7431-77-8 | Sinapine thiocyanate [phytopurify.com]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of the Factors that Influence Sinapine Concentration in Rapeseed Meal during Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification and Capture of Phenolic Compounds from a Rapeseed Meal Protein Isolate Production Process By-Product by Macroporous Resin and Valorization Their Antioxidant Properties - ProQuest [proquest.com]

- 16. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Eco-Friendly Extraction of Sinapine From Residues of Mustard Production [frontiersin.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 21. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 22. Extraction of alkaloids | DOCX [slideshare.net]

- 23. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract | MDPI [mdpi.com]

- 24. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Adsorption of Sinapine from Rapeseed Protein Production Effluent to Cation Exchange Resins [mdpi.com]

An In-depth Technical Guide on the Biosynthesis of Sinapine Thiocyanate in Rapeseed

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine (B1681761) thiocyanate (B1210189) is a prominent secondary metabolite found in rapeseed (Brassica napus), contributing to the chemical profile and bioactivity of this important oilseed crop. As the choline (B1196258) ester of sinapic acid, sinapine exists as a cation and is frequently found in association with the thiocyanate anion in rapeseed. This guide provides a comprehensive overview of the biosynthetic pathways of both the sinapine cation and the thiocyanate anion, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development applications.

Core Biosynthetic Pathways

The formation of sinapine thiocyanate in rapeseed involves two distinct and independent biochemical pathways: the phenylpropanoid pathway, which synthesizes the sinapine cation, and the glucosinolate degradation pathway, which generates the thiocyanate anion.

Biosynthesis of the Sinapine Cation

The biosynthesis of sinapine is a multi-step process that begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway to produce sinapic acid, which is then converted to sinapine.

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by converting it to p-coumaroyl-CoA.

-

Shikimate/Quinate Hydroxycinnamoyltransferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

-

p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): Hydroxylates the p-coumaroyl moiety to a caffeoyl group.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of the caffeoyl moiety.

-

Cinnamoyl-CoA Reductase (CCR): Reduces the CoA-ester to an aldehyde.

-

Ferulate 5-Hydroxylase (F5H): Hydroxylates the feruloyl moiety.

-

Caffeic Acid O-Methyltransferase (COMT): Methylates the 5-hydroxyl group.

-

Sinapaldehyde (B192390) Dehydrogenase (SALDH): Oxidizes sinapaldehyde to sinapic acid.

-

UDP-Glucose:Sinapate Glucosyltransferase (SGT): Activates sinapic acid by glycosylation to form 1-O-sinapoylglucose.[1]

-

Sinapoylglucose:Choline Sinapoyltransferase (SCT): Transfers the sinapoyl group from 1-O-sinapoylglucose to choline, forming sinapine.[1]

Biosynthesis of the Thiocyanate Anion

The thiocyanate anion (SCN⁻) in rapeseed is a product of glucosinolate degradation.[2] Glucosinolates are sulfur-containing secondary metabolites characteristic of the Brassicaceae family. The process is initiated by tissue damage, which brings the enzyme myrosinase into contact with glucosinolates.

The key steps are:

-

Glucosinolate Hydrolysis: Upon tissue disruption, myrosinase cleaves the glucose moiety from a glucosinolate molecule.

-

Formation of an Unstable Aglycone: This enzymatic cleavage results in the formation of an unstable aglycone intermediate.

-

Rearrangement to Thiocyanate: The aglycone can spontaneously rearrange to form various products, including isothiocyanates, nitriles, and thiocyanate anions. The formation of each product is influenced by factors such as pH and the presence of specifier proteins.[3]

It is important to note that there is no evidence of a specific enzymatic reaction that joins sinapine and thiocyanate. The formation of sinapine thiocyanate is likely a result of the electrostatic attraction between the positively charged sinapine cation and the negatively charged thiocyanate anion within the seed.

Quantitative Data

The concentrations of sinapine, its precursors, and glucosinolates can vary significantly depending on the rapeseed variety, growing conditions, and processing methods. The following tables summarize representative quantitative data from the literature.

Table 1: Concentration of Sinapic Acid Derivatives in Rapeseed Meal

| Compound | Concentration Range (mg/g of defatted meal) | Reference |

| Sinapine | 6.39 - 12.28 | [4] |

| Sinapic Acid | 0.11 - 0.59 | [4] |

| Sinapoyl Glucose | 1.36 - 7.50 | [4] |

| Total Phenolics (as sinapic acid equivalents) | 9.16 - 16.13 | [4] |

Table 2: Glucosinolate and Thiocyanate Content in Rapeseed Meal

| Compound/Analyte | Concentration Range | Reference |

| Total Glucosinolates | 22.67 - 132.83 µmol/g | [5] |

| Thiocyanate ion (after enzyme incubation) | 5.4 - 13.1 µmoles/g of oil-free meal | [6] |

Experimental Protocols

Extraction and Quantification of Sinapine and its Derivatives

This protocol describes a general method for the extraction and quantification of sinapine, sinapic acid, and sinapoyl glucose from rapeseed meal using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Rapeseed meal

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (reagent grade)

-

Ultrapure water

-

Sinapine, sinapic acid, and sinapoyl glucose standards

-

Mortar and pestle or grinder

-

Centrifuge

-

HPLC system with a Diode Array Detector (DAD) and a C18 column

Extraction Procedure:

-

Grind the rapeseed meal to a fine powder.

-

Accurately weigh approximately 1 g of the powdered meal into a centrifuge tube.

-

Add 10 mL of 80% methanol.

-

Vortex the mixture for 1 minute and then sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction of the pellet with another 10 mL of 80% methanol.

-

Combine the supernatants and filter through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Diode Array Detector at 330 nm.

-

Quantification: Prepare a calibration curve using the standards of sinapine, sinapic acid, and sinapoyl glucose. Calculate the concentrations in the samples based on the peak areas.

Analysis of Glucosinolate Breakdown Products (Thiocyanate)

This protocol outlines a method for the enzymatic hydrolysis of glucosinolates and the subsequent quantification of thiocyanate.

Materials:

-

Rapeseed meal

-

Myrosinase (thioglucosidase) solution

-

Phosphate (B84403) buffer (pH 6.5)

-

Ferric nitrate (B79036) reagent

-

Thiocyanate standard solution

-

Spectrophotometer

Procedure:

-

Prepare a suspension of rapeseed meal in phosphate buffer.

-

Add myrosinase solution to the suspension to initiate hydrolysis.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 2 hours).

-

Stop the reaction by adding a protein precipitant (e.g., trichloroacetic acid).

-

Centrifuge the mixture and collect the clear supernatant.

-

To an aliquot of the supernatant, add ferric nitrate reagent. A red color will develop in the presence of thiocyanate.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 460 nm) using a spectrophotometer.

-

Quantify the thiocyanate concentration by comparing the absorbance to a standard curve prepared with known concentrations of thiocyanate.

Conclusion

The biosynthesis of sinapine thiocyanate in rapeseed is a fascinating interplay of two distinct metabolic pathways. The sinapine cation is synthesized via the well-established phenylpropanoid pathway, while the thiocyanate anion originates from the breakdown of glucosinolates. This guide provides a foundational understanding of these pathways, supported by quantitative data and detailed experimental protocols, to aid researchers and scientists in their exploration of the chemistry and biology of this important crop and its bioactive compounds. Further research into the specific enzymes and regulatory mechanisms will continue to enhance our ability to modulate the levels of these compounds for improved nutritional value and novel applications.

References

- 1. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract | MDPI [mdpi.com]

- 2. Thiocyanate ion formation in rapeseed meals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted modulation of sinapine biosynthesis pathway for seed quality improvement in Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

Unveiling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Sinapine Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of sinapine (B1681761) thiocyanate (B1210189). By detailing the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—this document serves as a vital resource for researchers engaged in the characterization of natural products and the development of new therapeutic agents.

Introduction to Sinapine Thiocyanate

Sinapine thiocyanate is the thiocyanate salt of sinapine, a naturally occurring alkaloid predominantly found in the seeds of plants from the Brassicaceae family, such as mustard and rapeseed.[1] Sinapine itself is the choline (B1196258) ester of sinapic acid. The compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties.[2] Accurate structural elucidation is the foundational step for understanding its bioactivity, mechanism of action, and for any further drug development endeavors.

Table 1: Physicochemical Properties of Sinapine Thiocyanate

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₄N₂O₅S | [2] |

| Molecular Weight | 368.45 g/mol | [2][3] |

| Canonical SMILES | C--INVALID-LINK--(C)CCOC(=O)C=Cc1cc(c(c(c1)OC)O)OC.[S-]C#N | [3] |

| InChI Key | YLELSNOPYHTYTB-UHFFFAOYSA-N | [3] |

| Appearance | Light yellow powder | [4] |

| Storage Conditions | -20°C, keep sealed and away from light | [4] |

Spectroscopic Analysis for Structure Elucidation

The definitive structure of sinapine thiocyanate is established through the combined application of several spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete assignment of the sinapine thiocyanate structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Sinapine Cation in a Suitable Solvent (e.g., DMSO-d₆)

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | 166.5 |

| 2 | 7.5 (d, J=16 Hz) | 145.0 |

| 3 | 6.5 (d, J=16 Hz) | 115.0 |

| 4 | - | 125.0 |

| 5, 9 | 7.0 (s) | 105.0 |

| 6, 8 | - | 148.0 |

| 7 | - | 138.0 |

| 10 (OCH₃) | 3.8 (s) | 56.0 |

| 11 | 4.5 (t) | 65.0 |

| 12 | 3.6 (t) | 59.0 |

| 13 (N⁺(CH₃)₃) | 3.2 (s) | 53.0 |

| 14 (SCN⁻) | - | ~112-115 |

Note: These are predicted values based on the known structure of sinapine and related compounds. Actual experimental values may vary slightly depending on the solvent and other experimental conditions. The thiocyanate carbon chemical shift is estimated based on literature values for similar compounds.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique for a pre-charged molecule like sinapine thiocyanate.

In positive-ion mode ESI-MS, the sinapine cation would be detected. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the mass of the sinapine cation (C₁₆H₂₄NO₅⁺).

Table 3: Expected Mass Spectrometry Data for Sinapine Cation

| Ion | Calculated m/z |

| [C₁₆H₂₄NO₅]⁺ | 310.16 |

Further fragmentation (MS/MS) of the parent ion can provide structural information. A characteristic fragmentation pattern for the sinapine cation is the loss of the trimethylamine (B31210) group.

Table 4: Major Predicted MS/MS Fragments of the Sinapine Cation

| Fragment Ion | Structure | Predicted m/z |

| [M - N(CH₃)₃]⁺ | Sinapic acid vinyl ester cation | 251.09 |

| [C₉H₇O₄]⁺ | Caffeoyl-like fragment | 195.03 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 5: Expected FTIR Absorption Bands for Sinapine Thiocyanate

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H (Phenolic) | Stretching |

| ~3050 | C-H (Aromatic) | Stretching |

| ~2950 | C-H (Aliphatic) | Stretching |

| ~2060 | S-C≡N (Thiocyanate) | Stretching |

| ~1710 | C=O (Ester) | Stretching |

| ~1630 | C=C (Alkene) | Stretching |

| ~1600, ~1515 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Ester/Ether) | Stretching |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of sinapine thiocyanate for structural assignment.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of sinapine thiocyanate in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse angle.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

-

-

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the protons to their respective positions in the molecule. Assign the ¹³C NMR signals based on their chemical shifts and comparison with predicted values or spectral databases.

Mass Spectrometry

Objective: To determine the molecular weight of the sinapine cation and to study its fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of sinapine thiocyanate (approximately 10 µg/mL) in a suitable solvent compatible with electrospray ionization, such as a mixture of methanol (B129727) and water with 0.1% formic acid.[6]

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).

-

Data Acquisition (MS):

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

Optimize source parameters (e.g., capillary voltage, desolvation gas temperature, and flow) to obtain a stable signal.

-

-

Data Acquisition (MS/MS):

-

Select the parent ion corresponding to the sinapine cation for fragmentation.

-

Apply collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.

-

Acquire the MS/MS spectrum of the fragment ions.

-

-

Data Analysis: Identify the molecular ion peak in the MS spectrum to confirm the mass of the sinapine cation. Analyze the masses of the fragment ions in the MS/MS spectrum to deduce the fragmentation pathway and confirm the connectivity of the molecule.

FTIR Spectroscopy

Objective: To identify the functional groups present in sinapine thiocyanate.

Methodology:

-

Sample Preparation: For a powder sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the sinapine thiocyanate powder directly onto the ATR crystal.[3][7]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups by comparing their wavenumbers to correlation charts.

Signaling Pathway Visualization

Recent research has indicated that sinapine thiocyanate exerts anti-cancer effects in pancreatic cancer by up-regulating the GADD45A gene, which is involved in the p53 signaling pathway. This pathway plays a crucial role in cell cycle arrest and apoptosis.

Conclusion

The comprehensive structural elucidation of sinapine thiocyanate is achieved through the synergistic application of NMR, MS, and FTIR spectroscopy. This guide has outlined the theoretical basis, expected data, and detailed experimental protocols for these techniques. The elucidated structure is fundamental for understanding its biological activity and for its potential development as a therapeutic agent. The provided visualization of its involvement in the p53 signaling pathway highlights one of its promising anti-cancer mechanisms, paving the way for further research in drug discovery and development.

References

- 1. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 2. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. 13C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. jascoinc.com [jascoinc.com]

An In-depth Technical Guide to the Spectroscopic Data of Sinapine Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Sinapine (B1681761) thiocyanate (B1210189), a bioactive natural compound with significant therapeutic potential. The document focuses on Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, alongside detailed experimental protocols and relevant biochemical pathways. While extensive data is available for mass spectrometry, detailed NMR and IR spectral assignments for Sinapine thiocyanate are not widely reported in the current scientific literature.

Spectroscopic Data Presentation

The following sections summarize the available quantitative spectroscopic data for Sinapine thiocyanate.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a primary technique for the quantification and identification of Sinapine thiocyanate in biological matrices.

| Parameter | Value | Description |

| Precursor Ion (m/z) | 310.1 | The mass-to-charge ratio of the protonated sinapine cation [M+H]⁺. |

| Product Ion (m/z) | 251.0 | A major fragment ion observed in tandem mass spectrometry (MS/MS), corresponding to the loss of the choline (B1196258) group. |

| Ionization Mode | Positive Electrospray Ionization (+ESI) | This is the typical mode for analyzing the cationic sinapine molecule. |

A detailed fragmentation pathway for the sinapine cation is crucial for its unambiguous identification. The primary fragmentation involves the cleavage of the ester bond, leading to the loss of the choline moiety.

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Thiocyanate (S-C≡N) | 2175 - 2140 | C≡N stretching |

The broader spectrum would also be expected to show absorptions corresponding to O-H, C-H (aromatic and aliphatic), C=O (ester), and C=C (aromatic) stretching and bending vibrations from the sinapine cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While several sources confirm the use of NMR to verify the structure of Sinapine thiocyanate, specific, detailed data such as chemical shifts (δ) and coupling constants (J) are not published in the available scientific literature. For structurally similar compounds, the aromatic protons of the sinapic acid moiety would be expected in the aromatic region (δ 6.5-8.0 ppm), the vinyl protons around δ 6.0-7.5 ppm, the methoxy (B1213986) protons around δ 3.5-4.0 ppm, and the choline protons at various shifts in the aliphatic region.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are based on methods described in the literature for the analysis of Sinapine thiocyanate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a common method for the quantitative analysis of Sinapine thiocyanate in biological samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: Agilent ZORBAX Eclipse Plus C₁₈ (4.6 mm × 100 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% acetonitrile.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 45 °C.

-

Injection Volume: 5 µL.

-

Gradient Elution:

-

0–1 min: 10% B

-

1–2 min: 10–60% B

-

2–4 min: 60–80% B

-

4–4.5 min: 80% B

-

4.5–6 min: 80–10% B

-

6–8 min: 10% B

-

Mass Spectrometry Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: m/z 310.1 → 251.0.

-

Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.

-

Declustering Potential: Optimized for the specific instrument, typically in the range of 100-160 V.

Fourier Transform Infrared (FTIR) Spectroscopy

This protocol describes a general procedure for obtaining the IR spectrum of Sinapine thiocyanate.

Instrumentation:

-

Fourier Transform Infrared Spectrometer.

Sample Preparation:

-

The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.

Data Acquisition:

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: Typically 4 cm⁻¹.

-

Scans: An appropriate number of scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to Sinapine thiocyanate.

An In-depth Technical Guide to the Alkaloid Sinapine: From Discovery to Modern Applications

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine (B1681761), a naturally occurring alkaloidal amine, has been a subject of scientific inquiry for nearly two centuries. First isolated in the early 19th century, this choline (B1196258) ester of sinapic acid is abundantly found in the seeds of the Brassicaceae family, including important crops like mustard and rapeseed. Initially considered an anti-nutritional factor in animal feed, recent research has unveiled its significant pharmacological potential, including antioxidant, neuroprotective, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive overview of sinapine, from its historical discovery to its modern-day applications in research and drug development. The guide details its physicochemical characteristics, outlines experimental protocols for its isolation and quantification, and explores its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental and signaling workflows are visualized using Graphviz diagrams.

Discovery and Historical Context

The discovery of sinapine dates back to 1825 by the French chemist Étienne-Ossian Henry.[1][2] The name "sinapine" is derived from the Latin word sinapis, meaning mustard, reflecting its prevalence in mustard seeds.[3][4] The recognition of alkaloids as a distinct class of nitrogenous plant-derived compounds was a significant milestone in the field of chemistry in the 19th century, and the isolation of sinapine contributed to this growing body of knowledge.[5] Early research focused on its basic chemical properties and its decomposition products, sinapic acid and choline.[6] For many years, sinapine was primarily viewed as an anti-nutritional component in rapeseed and mustard meal used for animal feed due to its bitter taste and potential to cause a fishy taint in eggs.[3] However, a resurgence of interest in natural products for pharmaceutical applications has shed new light on the therapeutic potential of this once-overlooked alkaloid.

Physicochemical and Spectroscopic Properties

Sinapine is an acylcholine with the IUPAC name 2-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}-N,N,N-trimethylethan-1-aminium. Its chemical and physical properties are summarized in the tables below.

Table 1: Physicochemical Properties of Sinapine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₄NO₅⁺ | [7] |

| Molar Mass | 310.370 g·mol⁻¹ | [1] |

| Melting Point | 178 °C (352 °F; 451 K) | [1] |

| UV Absorption Maximum (λmax) | 325-330 nm | [8][9] |

Table 2: Spectroscopic Data for Sinapine

| Spectroscopic Technique | Key Data Points | Reference(s) |

| Mass Spectrometry (ESI+) | m/z 310.36 | [10] |

| ¹H NMR | See Supplementary Data for full spectrum | [9] |

| ¹³C NMR | See Supplementary Data for full spectrum | [9] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of sinapine, as well as protocols for assessing its key biological activities.

Isolation and Purification of Sinapine from Brassica Seeds

The following protocol is a composite of established methods for the efficient extraction and purification of sinapine.[2][11]

Workflow for Sinapine Isolation and Purification

Caption: Workflow for the isolation and purification of sinapine.

Protocol:

-

Defatting:

-

Weigh 100 g of finely ground Brassica seed meal.

-

Place the meal in a Soxhlet apparatus and extract with n-hexane for 8-12 hours to remove lipids.

-

Air-dry the defatted meal to remove residual hexane.

-

-

Extraction:

-

Suspend the defatted meal in 70% (v/v) aqueous methanol at a 1:10 solid-to-solvent ratio.

-

Heat the suspension to 75°C with continuous stirring for 2 hours.

-

Cool the mixture to room temperature and filter through cheesecloth followed by Whatman No. 1 filter paper.

-

-

Purification by Ion-Exchange Chromatography:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Load the concentrated extract onto a CM-Sephadex C25 cation-exchange column pre-equilibrated with 70% methanol.

-

Wash the column with 70% methanol to remove unbound compounds.

-

Elute the bound sinapine with 2 M acetic acid in 70% methanol.

-

Collect the fractions and monitor for the presence of sinapine by UV spectrophotometry at 330 nm.

-

-

Final Processing:

-

Pool the sinapine-containing fractions and evaporate the solvent under reduced pressure.

-

The resulting residue can be further purified by recrystallization or preparative HPLC if required.

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for the quantification of sinapine in plant extracts.[1][12]

Protocol:

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 0.1% phosphoric acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A linear gradient from 5% to 30% Solvent B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 330 nm.

-

Quantification: Prepare a standard curve using purified sinapine. The concentration in samples is determined by comparing the peak area to the standard curve.

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method and is adapted for the assessment of sinapine's inhibitory activity on acetylcholinesterase (AChE).[1]

Workflow for Acetylcholinesterase Inhibition Assay

Caption: Workflow for the acetylcholinesterase inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate-buffered saline (PBS).

-

Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in PBS.

-

Prepare a stock solution of acetylthiocholine iodide in PBS.

-

Prepare serial dilutions of sinapine in PBS.

-

-

Assay Procedure:

-

In a 96-well microplate, add 25 µL of each sinapine dilution.

-

Add 50 µL of the AChE solution to each well and pre-incubate for 15 minutes at 37°C.

-

Add 50 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the acetylthiocholine solution.

-

Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of sinapine.

-

Determine the percentage of inhibition relative to a control without sinapine.

-

Calculate the IC50 value (the concentration of sinapine that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the sinapine concentration.

-

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Sinapine

| AChE Source | IC50 of Sinapine (µM) | Reference(s) |

| Rat Cerebral Homogenate | 3.66 | |

| Rat Blood Serum | 22.1 |

DPPH Radical Scavenging Assay

This protocol outlines the procedure for evaluating the antioxidant activity of sinapine using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[5][13][14]

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare serial dilutions of sinapine in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each sinapine dilution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value, which is the concentration of sinapine required to scavenge 50% of the DPPH radicals.

-

Biological Activities and Signaling Pathways

Recent studies have highlighted several significant biological activities of sinapine, moving its perception from a simple plant metabolite to a promising bioactive compound.

Antioxidant Activity

Sinapine exhibits notable antioxidant properties, primarily attributed to its ability to scavenge free radicals.[3] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The DPPH radical scavenging assay is a common method to quantify this antioxidant potential.

Neuroprotective Effects

One of the most promising therapeutic avenues for sinapine is in the realm of neuroprotection. It has been shown to be a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[14] By inhibiting AChE, sinapine increases the levels of acetylcholine in the brain, a strategy employed in the treatment of Alzheimer's disease.

Modulation of ROS-Mediated MAPK and Autophagy Signaling Pathways

Recent research has elucidated the molecular mechanisms underlying sinapine's protective effects against oxidative stress-induced cell death. In C2C12 myoblast cells, sinapine has been shown to suppress the accumulation of reactive oxygen species (ROS) and inhibit cell death by modulating the mitogen-activated protein kinase (MAPK) and autophagy pathways.[2][7][8]

Sinapine's Modulation of ROS-Mediated Signaling

Caption: Sinapine inhibits ROS-induced cell death by suppressing MAPK and autophagy pathways.

This pathway demonstrates that sinapine exerts its protective effects by inhibiting the generation of ROS, which in turn prevents the activation of downstream signaling cascades involving Akt, p38, and JNK. The suppression of these pathways ultimately leads to the inhibition of autophagy and subsequent cell death.[2][8]

Synthesis of Sinapine

While sinapine is readily available from natural sources, synthetic routes have also been developed. An early approach reported by Clausen et al. involved the reaction of a silver salt of sinapic acid with bromocholine bromide.[6] More recent and straightforward methods, such as the Knoevenagel-Doebner condensation of syringaldehyde (B56468) and choline malonate, offer improved yields and utilize less toxic reagents.[6]

Conclusion and Future Perspectives

Sinapine, a once-underappreciated alkaloid, has emerged as a compound of significant interest for the pharmaceutical and nutraceutical industries. Its well-documented antioxidant and neuroprotective properties, coupled with a growing understanding of its molecular mechanisms of action, position it as a promising candidate for further research and development. The detailed experimental protocols and data presented in this guide are intended to facilitate these efforts. Future research should focus on in-vivo efficacy studies, bioavailability, and safety profiling to fully elucidate the therapeutic potential of sinapine in various disease models. The development of cost-effective and sustainable methods for its large-scale purification from agricultural byproducts will also be crucial for its commercial viability.

References

- 1. benchchem.com [benchchem.com]

- 2. Sinapine suppresses ROS-induced C2C12 myoblast cell death through MAPK and autophagy pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Diverting phenylpropanoid pathway flux from sinapine to produce industrially useful 4-vinyl derivatives of hydroxycinnamic acids in Brassicaceous oilseeds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sinapine suppresses ROS-induced C2C12 myoblast cell death through MAPK and autophagy pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. A Kinetic Approach in the Evaluation of Radical-Scavenging Efficiency of Sinapic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Core Biochemical Interactions of Sinapine Thiocyanate with Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine (B1681761) thiocyanate (B1210189), an alkaloid predominantly found in the seeds of cruciferous plants, has garnered considerable attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Understanding the fundamental biochemical interactions of this compound with proteins is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the interactions of sinapine thiocyanate with key protein targets, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Quantitative Data Summary

The following table summarizes the available quantitative data on the interaction of sinapine thiocyanate and its related compound, sinapine, with specific proteins.

| Compound | Protein Target | Interaction Type | Quantitative Value | Biological Source | Reference |

| Sinapine | Acetylcholinesterase (AChE) | Inhibition | IC50: 3.66 µM | Rat Cerebral Homogenate | [3][4][5] |

| Sinapine | Acetylcholinesterase (AChE) | Inhibition | IC50: 22.1 µM | Rat Blood Serum | [3][4][5] |

Direct Protein Interactions and Enzyme Inhibition

Acetylcholinesterase (AChE) Inhibition

Sinapine is a known inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4][5] This inhibitory activity is a key mechanism behind its potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease.

This protocol outlines the determination of the acetylcholinesterase inhibitory activity of sinapine thiocyanate using the colorimetric method developed by Ellman.[3]

1. Materials and Reagents:

-

Acetylcholinesterase (AChE) solution (e.g., from rat brain homogenate)

-

Sinapine thiocyanate stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate (B84403) buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

2. Assay Procedure:

-

Prepare serial dilutions of sinapine thiocyanate from the stock solution in phosphate buffer.

-

In a 96-well microplate, add the following to each well in the specified order:

-

140 µL of phosphate buffer (pH 8.0)

-

20 µL of the sinapine thiocyanate dilution (or solvent control)

-

10 µL of DTNB solution

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

Immediately start monitoring the absorbance at 412 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes) using a microplate reader.

-

The rate of the reaction is determined by the change in absorbance per unit of time.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of sinapine thiocyanate using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

-

Plot the percentage of inhibition against the logarithm of the sinapine thiocyanate concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

AChE Inhibition Assay Workflow

Indirect Interactions: Regulation of Protein Expression

Current research indicates that sinapine thiocyanate can modulate the expression levels of key proteins involved in cellular processes like cell cycle control and cancer progression. While direct binding has not been conclusively demonstrated, these effects are a significant aspect of its biochemical influence.

Upregulation of Growth Arrest and DNA Damage-inducible Alpha (GADD45A)

In pancreatic cancer cells, sinapine thiocyanate treatment has been shown to significantly increase the mRNA and protein levels of GADD45A.[1][6] GADD45A is a tumor suppressor protein involved in the p53 signaling pathway and cell cycle regulation.[1] The upregulation of GADD45A is a key mechanism behind the anti-proliferative effects of sinapine thiocyanate in this context.[1][6]

Sinapine Thiocyanate's Proposed Effect on the GADD45A Pathway

Downregulation of Keratin 6A (KRT6A) / S100A2 Axis

In colorectal cancer cells, sinapine thiocyanate has been observed to decrease the expression of Keratin 6A (KRT6A) and its target gene, S100 calcium-binding protein A2 (S100A2).[2] The KRT6A/S100A2 axis is implicated in promoting cancer cell proliferation and mobility.[2] By inhibiting this axis, sinapine thiocyanate exerts anti-tumor effects.

References

- 1. Sinapine thiocyanate exhibited anti-colorectal cancer effects by inhibiting KRT6A/S100A2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Sinapic Acid on Bovine Serum Albumin Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. [Inhibitory effects of sinapine on activity of acetylcholinesterase in cerebral homogenate and blood serum of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Sinapine Thiocyanate: A Technical Guide to its Mechanisms of Action in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease present a significant global health challenge, characterized by progressive neuronal loss driven by complex multifactorial pathologies, including oxidative stress, neuroinflammation, and cholinergic dysfunction. Sinapine (B1681761) thiocyanate (B1210189), a salt of the naturally occurring alkaloid sinapine found in cruciferous plants, has emerged as a promising therapeutic candidate. Although direct research on sinapine thiocyanate is in its early stages, a substantial body of evidence for its parent compound, sinapine, and its metabolic precursor, sinapic acid, provides a strong basis for its neuroprotective potential. This technical guide synthesizes the current understanding of the mechanisms of action of sinapine and sinapic acid, offering an in-depth overview of their roles in mitigating the pathological cascades underlying neurological disorders. The primary neuroprotective mechanisms include potent acetylcholinesterase inhibition, robust antioxidant and anti-inflammatory activities, and the modulation of key intracellular signaling pathways, namely the PI3K/Akt/GSK3β, MAPK/NF-κB, and Nrf2 pathways.

Core Neuroprotective Mechanisms of Action

The neuroprotective effects attributed to sinapine thiocyanate are multifaceted, primarily stemming from the bioactivity of sinapine and its metabolic derivative, sinapic acid. These compounds target several key pathological features of neurodegenerative diseases.

Acetylcholinesterase Inhibition

A primary mechanism of action, particularly relevant to Alzheimer's disease, is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Sinapine has been shown to be a potent AChE inhibitor.[1][2][3] This inhibition increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like learning and memory.[4]

Antioxidant and Anti-inflammatory Effects

Oxidative stress and chronic neuroinflammation are central to the pathogenesis of numerous neurological disorders.[5] Sinapic acid, the active metabolite of sinapine, exhibits significant antioxidant and anti-inflammatory properties.[6][7] It can scavenge free radicals and reduce lipid peroxidation, thereby protecting neurons from oxidative damage.[8][9] Furthermore, sinapic acid has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in models of neuroinflammation.[5][8][9]

Modulation of Intracellular Signaling Pathways

Sinapine and sinapic acid exert their neuroprotective effects by modulating critical intracellular signaling pathways that regulate cell survival, inflammation, and antioxidant defense.

-

PI3K/Akt/GSK3β Pathway: Sinapic acid has been demonstrated to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[10] This activation leads to the phosphorylation and subsequent inhibition of glycogen (B147801) synthase kinase 3 beta (GSK3β), a key enzyme implicated in the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles in Alzheimer's disease.[10][11]

-

MAPK/NF-κB Pathway: Sinapic acid can attenuate neuroinflammation by modulating the mitogen-activated protein kinase (MAPK) pathway. It has been shown to inhibit the phosphorylation of pro-inflammatory kinases such as p38 and JNK.[5] Downstream of this, sinapic acid can suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[5][10]

-

Nrf2 Signaling Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Sinapic acid has been suggested to activate the Nrf2 pathway, leading to the nuclear translocation of Nrf2 and the subsequent upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase.[5] This enhances the intrinsic antioxidant capacity of neurons.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on sinapine and sinapic acid.

| Compound | Assay | System | IC₅₀ Value | Reference |

| Sinapine | Acetylcholinesterase Inhibition | Rat Cerebral Homogenate | 3.66 µM | [2][3] |

| Sinapine | Acetylcholinesterase Inhibition | Rat Blood Serum | 22.1 µM | [2][3] |

| Sinapine | Acetylcholinesterase Inhibition | in vitro | 85% inhibition | [12] |

| Compound | Model | Dose | Effect | Quantitative Measurement | Reference |

| Sinapic Acid | LPS-induced neuroinflammation in mice | 20 mg/kg (oral) | Reduction of pro-inflammatory cytokines in the cerebral cortex | Significantly reduced IL-6 levels | [5] |

| Sinapic Acid | STZ-induced Alzheimer's model in rats | 20 mg/kg (oral) | Reduction of TNF-α in the hippocampus | TNF-α level reduced from ~172 pg/mg to ~110 pg/mg protein | [8] |

| Sinapic Acid | STZ-induced Alzheimer's model in rats | 10 and 20 mg/kg (oral) | Reduction of TNF-α in the brain | Significant inhibition of the increase in TNF-α levels | [9] |

| Sinapic Acid | STZ-induced Alzheimer's model in rats | 20 mg/kg (oral) | Reduction of lipid peroxidation in the cortex | MDA level reduced from ~95 nmol/mg to ~60 nmol/mg protein | [8] |

| Sinapic Acid | STZ-induced Alzheimer's model in rats | 20 mg/kg (oral) | Increased antioxidant capacity in the cortex | GSH level increased from ~8 µg/mg to ~15 µg/mg protein | [8] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Figure 1: Proposed activation of the PI3K/Akt/GSK3β pathway by Sinapine Thiocyanate.

Figure 2: Inhibition of the MAPK/NF-κB signaling pathway by Sinapine Thiocyanate.

Figure 3: Activation of the Nrf2 antioxidant response pathway by Sinapine Thiocyanate.

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sinapic Acid Attenuates the Neuroinflammatory Response by Targeting AKT and MAPK in LPS-Activated Microglial Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sinapic acid inhibits pancreatic cancer proliferation, migration, and invasion via downregulation of the AKT/Gsk-3β signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sinapic Acid Attenuates the Neuroinflammatory Response by Targeting AKT and MAPK in LPS-Activated Microglial Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective effect of sinapic acid in a mouse model of amyloid β(1-42) protein-induced Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sinapic Acid Alleviates Oxidative Stress and Neuro-Inflammatory Changes in Sporadic Model of Alzheimer’s Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abcam.cn [abcam.cn]

The Role of Sinapine Thiocyanate in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine (B1681761), a choline (B1196258) ester of sinapic acid, is a prominent secondary metabolite in plants of the Brassicaceae family. While often studied for its "anti-nutritional" properties in livestock feed, emerging evidence highlights its significant role in plant defense mechanisms. This technical guide provides an in-depth analysis of sinapine thiocyanate's function in protecting plants from both abiotic and biotic stressors. It covers its biosynthesis via the phenylpropanoid pathway, its established role as a UV-B protectant, and its involvement in defense against herbivores and pathogens. This document summarizes quantitative data on its occurrence, details relevant experimental protocols, and illustrates key pathways and workflows to support further research and application.

Introduction: Sinapine and its Thiocyanate (B1210189) Form

Sinapine (sinapoylcholine) is an alkaloid abundant in the seeds of cruciferous plants like rapeseed (Brassica napus), mustard (Brassica juncea), and radish (Raphanus sativus). Structurally, it is the choline ester of sinapic acid. In nature, sinapine exists as a cation. Its counter-ion can vary, but thiocyanate (SCN⁻) is considered a plausible anion due to the co-occurrence of glucosinolate metabolism in Brassicaceae, which can release thiocyanate upon hydrolysis.[1] This guide will refer to the active compound as sinapine, with the understanding that "sinapine thiocyanate" is a common and naturally plausible salt form.

Sinapine's defensive functions are multifaceted, stemming from its chemical properties and its origin in the phenylpropanoid pathway—a critical source of defense-related compounds in plants.

Biosynthesis of Sinapine

Sinapine is synthesized through a branch of the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. A series of enzymatic reactions convert phenylalanine into sinapic acid, which is then esterified to form sinapine.

Key Enzymatic Steps:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.

-

Further Hydroxylation and Methylation: A series of hydroxylases (C3H, F5H) and O-methyltransferases (COMT) modify the aromatic ring, leading to the formation of sinapoyl-CoA.

-

UDP-glucose:sinapate glucosyltransferase (SGT): Converts sinapic acid to 1-O-sinapoyl-β-glucose. This is a key intermediate.

-

Sinapoylglucose:choline sinapoyltransferase (SCT): Transfers the sinapoyl group from 1-O-sinapoyl-glucose to choline, forming sinapine.[2]

Manipulation of genes encoding enzymes like Ferulic Acid 5-Hydroxylase (FAH) and SCT has been shown to dramatically alter sinapine content in Brassica napus.[1]

Role in Abiotic Stress Defense: UV-B Protection

One of the most well-documented defensive roles of sinapine derivatives is protection against ultraviolet-B (UV-B) radiation. In Arabidopsis thaliana and other Brassicaceae, sinapoyl malate (B86768) (a metabolite derived from the same precursor as sinapine) accumulates in the leaf epidermis. These compounds act as a natural "sunscreen."

The photoprotective mechanism involves the sinapate moiety, which strongly absorbs UV-B radiation (280-315 nm). Upon absorbing a photon, the molecule undergoes an ultrafast and efficient trans-cis photoisomerization. This process dissipates the harmful UV energy as heat, preventing it from reaching and damaging cellular components like DNA.[3] The energy is released in a non-radiative manner, allowing the molecule to return to its ground state and be ready to absorb another photon, providing continuous protection.

Role in Biotic Stress Defense

While research has often focused on sinapine's role as an anti-nutrient, this very property underlies its function in plant defense against herbivores and pathogens.

Defense Against Herbivores

Sinapine contributes to herbivore deterrence primarily as a feeding deterrent. Its bitter taste and anti-nutritional effects make plant tissues less palatable to both insect and vertebrate herbivores.[4]

-

Feeding Deterrence: The accumulation of sinapine, particularly in seeds, is a strategy to protect these vital reproductive organs from predation. While direct quantitative studies on insect feeding deterrence are limited, the well-known negative impact on livestock feed quality strongly supports its role as an antifeedant.[4]

-

Induction by Herbivory: Plant defense compounds are often inducible. Herbivory by chewing insects typically triggers the jasmonic acid (JA) signaling pathway.[5] This pathway is known to upregulate genes in various secondary metabolite pathways, including the phenylpropanoid pathway.[6] While direct evidence showing herbivore-induced upregulation of SCT or FAH genes leading to increased sinapine is still an area for further research, the link is strongly suggested. One study noted that flea beetle feeding on mustard can lead to increased concentrations of other defense compounds like glucosinolates, indicating a general activation of defense responses.[1]

Defense Against Pathogens

The phenylpropanoid pathway is a cornerstone of plant defense against microbial pathogens, producing antimicrobial compounds (phytoalexins) and precursors for cell wall reinforcement (lignin).

-

Antimicrobial Activity: Sinapine itself has demonstrated antimicrobial properties. A study on synthetically produced sinapine and its analogues confirmed their activity against bacteria, supporting their potential to inhibit pathogen growth.[3]

-

Induction by Pathogens: Infection by pathogens can trigger the phenylpropanoid pathway. For instance, wheat infested with the fungal pathogen Fusarium graminearum showed an upregulation of phenylpropanoid biosynthesis and an accumulation of sinapic acid derivatives.[4] This suggests that an increase in sinapine precursors, and potentially sinapine itself, is part of the plant's induced defense response to fungal attack.

Signaling Pathways in Sinapine-Mediated Defense

The induction of sinapine biosynthesis in response to biotic stress is integrated into the broader plant defense signaling network. The jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways are the central regulators of defense against herbivores and pathogens, respectively.

Herbivory or wounding leads to the rapid synthesis of JA and its bioactive conjugate, JA-isoleucine (JA-Ile). JA-Ile binds to its receptor, the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressor proteins. This de-repression releases transcription factors (TFs), such as MYC2 (a bHLH TF), which then activate the expression of JA-responsive genes.[7] These target genes include those encoding enzymes for secondary metabolite biosynthesis. It is highly probable that TFs from the MYB, WRKY, and bHLH families, known to regulate the phenylpropanoid pathway, are activated downstream of JA signaling to upregulate sinapine biosynthesis genes.[3]

Quantitative Data

The concentration of sinapine varies significantly depending on the plant species, developmental stage, and environmental conditions. It is most abundant in the seeds.

| Plant Source | Tissue | Sinapine Content (mg/g dry weight) | Reference |

| Brassica napus (Rapeseed/Canola) | Defatted Seeds/Meal | 6.11 - 11.89 | [4] |

| Brassica juncea (Mustard) | Bran (dry matter) | ~8.7 | [4] |

| Camelina sativa | Wild Type Seeds | ~2.2 | [4] |

| Raphanus sativus (Radish) | Fresh Juice (per gram of juice) | 0.0033 |

Experimental Protocols

Extraction and Quantification of Sinapine

This protocol outlines a standard method for extracting and quantifying sinapine from plant material, particularly seeds or meal, using High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

Methodology:

-

Sample Preparation: Lyophilize plant tissue to obtain dry weight and grind to a fine powder using a mortar and pestle or a ball mill. If using seeds, defatting with hexane (B92381) prior to extraction can improve efficiency.

-

Extraction:

-

Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 70% (v/v) ethanol (B145695) (or methanol).

-

Vortex thoroughly and incubate at an elevated temperature (e.g., 60-75°C) for 20-30 minutes with agitation. Alternatively, sonicate for 15-20 minutes.

-

-

Clarification: Centrifuge the extract at >12,000 x g for 10 minutes to pellet solid debris.

-

Filtration: Carefully transfer the supernatant to a new tube. Filter the supernatant through a 0.22 µm PTFE or nylon syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient system is typically used. For example:

-

Solvent A: Water with 0.1% Formic Acid.

-

Solvent B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with 5-10% B, increasing to 95% B over 20-30 minutes.

-

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection: UV detector set to approximately 330 nm.

-

Quantification: Prepare a standard curve using a certified sinapine thiocyanate standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.

-

Insect Feeding Deterrence Bioassay (Choice Assay)

This protocol assesses the antifeedant properties of sinapine against a generalist chewing herbivore (e.g., Spodoptera littoralis).

-

Diet Preparation: Prepare an artificial insect diet according to a standard recipe. Keep half of the diet as a control. To the other half, incorporate sinapine thiocyanate dissolved in a small amount of solvent (e.g., water or 10% ethanol) to achieve a range of final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mg/g diet). Allow the solvent to evaporate.

-

Bioassay Arena: Place a pre-weighed third-instar larva in the center of a petri dish. Place a small, pre-weighed block of control diet on one side of the dish and an equal-sized, pre-weighed block of sinapine-containing diet on the opposite side.

-

Incubation: Maintain the dishes in a controlled environment (e.g., 25°C, 16:8 L:D cycle) for 24-48 hours.

-

Data Collection: After the incubation period, remove the larva. Weigh the remaining portions of the control and treated diet blocks.

-

Analysis: Calculate the amount of diet consumed for both control (C) and treated (T) blocks. Calculate a Feeding Deterrence Index (FDI) using the formula: FDI (%) = [(C - T) / (C + T)] * 100. A positive FDI indicates deterrence.

Antimicrobial Activity Bioassay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of sinapine against a plant pathogenic fungus or bacterium.

-

Inoculum Preparation: Grow the target pathogen (e.g., Botrytis cinerea or Pseudomonas syringae) in an appropriate liquid medium (e.g., Potato Dextrose Broth for fungi, Nutrient Broth for bacteria) until it reaches a logarithmic growth phase. Adjust the culture to a standardized concentration (e.g., 1 x 10⁵ spores/mL for fungi or 1 x 10⁶ CFU/mL for bacteria).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of a stock solution of sinapine thiocyanate in the appropriate sterile broth. This will create a range of concentrations (e.g., from 1000 µg/mL down to ~2 µg/mL).

-

Inoculation: Add a standardized volume of the pathogen inoculum to each well. Include positive controls (broth + inoculum, no sinapine) and negative controls (broth only).

-

Incubation: Incubate the plate under optimal growth conditions for the pathogen (e.g., 25°C for 48-72 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of sinapine at which no visible growth of the microorganism is observed. Growth can be assessed visually or by measuring absorbance at 600 nm with a plate reader.

Conclusion and Future Directions